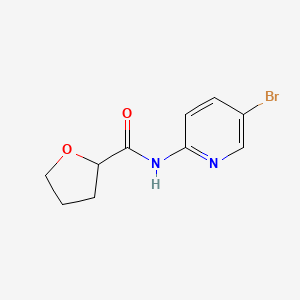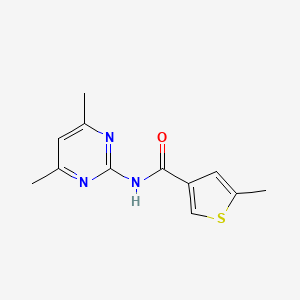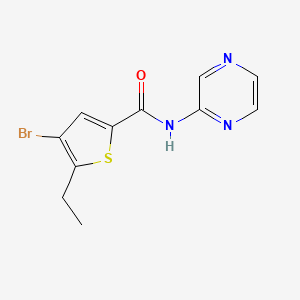![molecular formula C15H15BrN2O2S2 B4181609 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide](/img/structure/B4181609.png)
5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide
Overview
Description
5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide, also known as BCTC, is a chemical compound that has been widely studied in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid.
Mechanism of Action
5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing its activation by various stimuli. The exact mechanism by which 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide blocks TRPV1 activation is not fully understood, but it is thought to involve the stabilization of the channel in a closed state.
Biochemical and Physiological Effects:
5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide has been shown to block TRPV1-mediated calcium influx in various cell types, including sensory neurons and immune cells. This has led to the investigation of 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide as a potential therapeutic agent for pain and inflammatory conditions, as well as for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide is its high potency and selectivity for TRPV1, which allows for the specific inhibition of this channel without affecting other ion channels. However, one limitation of 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of TRPV1 in other physiological and pathological processes, such as cancer and metabolic disorders. Additionally, the development of new methods for the delivery of 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide and other TRPV1 antagonists may improve their efficacy and reduce potential side effects.
Scientific Research Applications
5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. TRPV1 has been implicated in pain sensation, inflammation, and thermoregulation, among other functions. 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide has been shown to block the activation of TRPV1 by various stimuli, including capsaicin, heat, and acid. This has led to the investigation of 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-thiophenecarboxamide as a potential therapeutic agent for pain and inflammatory conditions.
properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N-cyclopentylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S2/c16-12-6-5-11(22-12)14(20)18-15-10(7-8-21-15)13(19)17-9-3-1-2-4-9/h5-9H,1-4H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPXEBSNGCJYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC=C2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181549.png)

![4-cyano-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxamide](/img/structure/B4181572.png)
![methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4181580.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4181581.png)

![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4181590.png)
![2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4181594.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4181611.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4181623.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4181625.png)